

physical and chemical properties of 3-(Trifluoromethyl)phenylhydrazine

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Compound of Interest

Compound Name: 3-(Trifluoromethyl)phenylhydrazine

Cat. No.: B151383

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An In-depth Technical Guide to 3-(Trifluoromethyl)phenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-(Trifluoromethyl)phenylhydrazine**, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document details the compound's structural information, physical characteristics, spectroscopic data, and chemical reactivity. Special emphasis is placed on its role in the Fischer indole synthesis, a cornerstone reaction in medicinal chemistry. Detailed experimental protocols for its synthesis and the determination of its key properties are also provided, alongside visualizations to aid in understanding its chemical behavior and synthetic pathways.

Introduction

3-(Trifluoromethyl)phenylhydrazine, with the CAS number 368-78-5, is an aromatic hydrazine derivative featuring a trifluoromethyl group at the meta position of the phenyl ring. The presence of the trifluoromethyl group significantly influences the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable building block in the design of bioactive molecules. Its primary application lies in the synthesis of indole-containing

scaffolds, which are prevalent in a wide array of pharmacologically active compounds. This guide aims to be a thorough resource for professionals working with this versatile chemical intermediate.

Chemical and Physical Properties

The fundamental properties of **3-(Trifluoromethyl)phenylhydrazine** are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis.

Identity and Structure

| Parameter | Value |
|-------------------|--|
| IUPAC Name | [3-(Trifluoromethyl)phenyl]hydrazine |
| CAS Number | 368-78-5[1][2][3][4] |
| Molecular Formula | C ₇ H ₇ F ₃ N ₂ [1][2][3][4] |
| Molecular Weight | 176.14 g/mol [1][2][4] |
| Canonical SMILES | C1=CC(=CC(=C1)NN)C(F)(F)F[3] |
| InChI Key | RSESUCWJKLHXEZ-UHFFFAOYSA-N[3] |

Physical Properties

| Property | Value |
|---------------------------------------|---|
| Appearance | Clear, colorless to yellow liquid[3] |
| Boiling Point | 80-83 °C at 9 mmHg[1] |
| Density | 1.348 g/mL at 25 °C[1] |
| Refractive Index (n ²⁰ /D) | 1.5010-1.5070[3] |
| Solubility | Not miscible or difficult to mix with water. Soluble in chloroform and methanol. |
| pKa (Predicted) | 4.0 ± 0.1 |

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of **3-(Trifluoromethyl)phenylhydrazine**. While readily available, detailed spectral assignments are not always published. Below are the expected spectral characteristics based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the hydrazine protons. The aromatic region will display a complex splitting pattern due to the meta-substitution. The protons on the hydrazine group will appear as broad signals.

¹³C NMR Spectroscopy

The carbon NMR spectrum will exhibit signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for N-H stretching of the hydrazine group (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and strong C-F stretching bands (around 1100-1350 cm⁻¹).

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z 176. Fragmentation patterns would likely involve the loss of the hydrazine group and cleavage of the trifluoromethyl group.

Chemical Reactivity and Synthesis

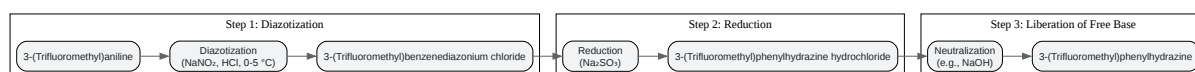
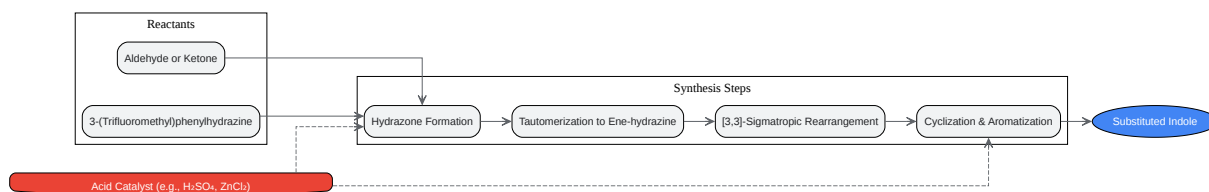
Reactivity

The primary reactivity of **3-(Trifluoromethyl)phenylhydrazine** is centered around the hydrazine moiety. It readily undergoes condensation reactions with aldehydes and ketones to form the corresponding hydrazones. These hydrazones are key intermediates in the Fischer indole synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for constructing the indole ring system. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone. The trifluoromethyl group at the 3-position of the phenylhydrazine influences the regioselectivity of the cyclization and the properties of the resulting indole. [\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

The general workflow for the Fischer Indole Synthesis is depicted below:



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